
2-But-2-enyl-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-2-enyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₃H₁₈ It is a derivative of benzene, where the benzene ring is substituted with a but-2-enyl group and three methyl groups at positions 1, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene (mesitylene) with a suitable but-2-enyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds as follows: [ \text{C₆H₃(CH₃)₃} + \text{CH₂=CH-CH₂-CH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₂(CH₃)₃-CH₂=CH-CH₂-CH₃} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-But-2-enyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of the double bond in the but-2-enyl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methyl groups and the but-2-enyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: H₂, Pd/C
Substitution: AlCl₃, FeCl₃, H₂SO₄
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
2-But-2-enyl-1,3,5-trimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-but-2-enyl-1,3,5-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures.
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene (Mesitylene): A precursor for the synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with different substitution patterns.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with unique properties.
Propriétés
Numéro CAS |
63435-25-6 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2-but-2-enyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-6,8-9H,7H2,1-4H3 |
Clé InChI |
IEEFGVBHKUHLGZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
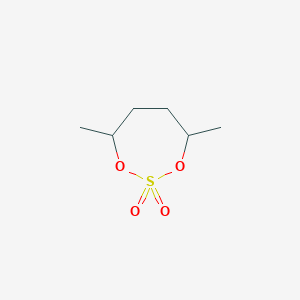

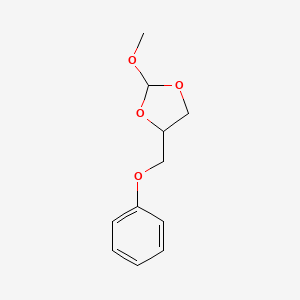

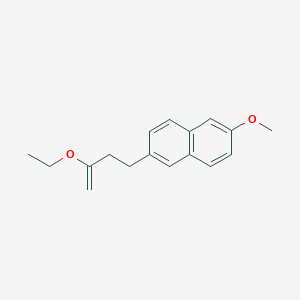
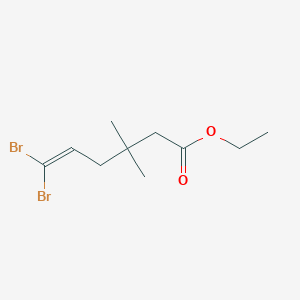

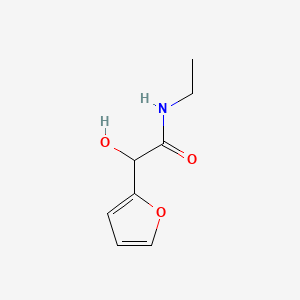
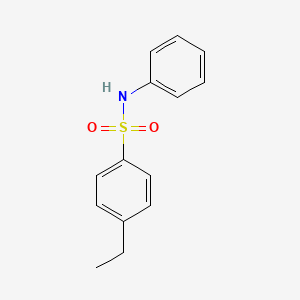
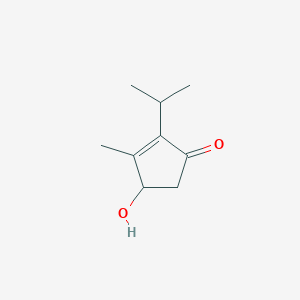
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

